molecular formula C7H4ClFN2O2S B12272114 1H-Indazole-5-sulfonylchloride,6-fluoro-

1H-Indazole-5-sulfonylchloride,6-fluoro-

Cat. No.: B12272114
M. Wt: 234.64 g/mol
InChI Key: IYUZETKSCCSLBN-UHFFFAOYSA-N
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Description

1H-Indazole-5-sulfonylchloride,6-fluoro- is a chemical compound belonging to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to the indazole ring, which is further substituted with a fluorine atom. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of 1H-Indazole-5-sulfonylchloride,6-fluoro- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-5-sulfonylchloride,6-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 1H-Indazole-5-sulfonylchloride,6-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole-5-sulfonylchloride,6-fluoro- is unique due to the presence of both the sulfonyl chloride and fluorine groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in medicinal chemistry and biological research .

Properties

Molecular Formula

C7H4ClFN2O2S

Molecular Weight

234.64 g/mol

IUPAC Name

6-fluoro-1H-indazole-5-sulfonyl chloride

InChI

InChI=1S/C7H4ClFN2O2S/c8-14(12,13)7-1-4-3-10-11-6(4)2-5(7)9/h1-3H,(H,10,11)

InChI Key

IYUZETKSCCSLBN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1S(=O)(=O)Cl)F

Origin of Product

United States

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